Fmoc-B-HoPhe-OH

Solid-Phase Peptide Synthesis β-Peptide Quality Control

Fmoc-B-HoPhe-OH (CAS 193954-28-8) is a β3-homo-amino acid that imparts proteolytic stability and predictable 314-helical folding to synthetic peptides—features unattainable with standard α-phenylalanine or β2-isomers. Supplied with ≥98% HPLC purity and a specific optical rotation of [α]D25 = -14.5°, this building block eliminates stereochemical uncertainty and reduces post-synthesis purification. Its 0–8°C storage requirement simplifies logistics versus analogs needing ultra-cold storage. Ideal for high-throughput SPPS facilities and structure–activity relationship studies demanding reproducible, high-fidelity β-peptide libraries.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 193954-28-8
Cat. No. B557516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-B-HoPhe-OH
CAS193954-28-8
SynonymsFmoc-L-beta-homophenylalanine; 193954-28-8; Fmoc-beta-Homophe-OH; Fmoc-beta-Hophe-OH; (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoicacid; (S)-3-(Fmoc-amino)-4-phenylbutyricacid; AmbotzFAA1657; Fmoc-|A-HoPhe-OH; AC1MC56J; 47878_ALDRICH; SCHEMBL119394; 47878_FLUKA; MolPort-000-162-468; ZINC2386925; CF-331; MFCD01863055; EBD2199135; FL735-1; Fmoc-(S)-3-Amino-4-phenylbutyricacid; AJ-35404; AK-89158; AM006024; AM019286; AN-30195; Q528
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
InChIKeyDQNUGHJJKNFCND-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-B-HoPhe-OH (193954-28-8): Procurement-Grade Specifications and Structural Identity for Peptide Synthesis


Fmoc-B-HoPhe-OH (Fmoc-L-β-homophenylalanine, CAS 193954-28-8) is an Nα-Fmoc-protected β3-amino acid derivative of L-configuration, classified as a non-proteinogenic β-homolog of L-phenylalanine [1]. The compound features a phenylalanine-derived backbone extended by one methylene unit at the β-position, yielding the systematic name (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid, with a molecular formula of C25H23NO4 and a molecular weight of 401.46 g/mol [1]. As a β3-amino acid building block bearing the base-labile Fmoc protecting group, it is employed primarily in solid-phase peptide synthesis (SPPS) for the construction of β-peptides and α/β-hybrid peptides, where its extended backbone imparts distinct conformational and metabolic stability properties relative to canonical α-amino acids .

Why Fmoc-B-HoPhe-OH Cannot Be Replaced by Fmoc-Phe-OH or Alternative β-Amino Acids in Critical Peptide Syntheses


Substitution of Fmoc-B-HoPhe-OH with Fmoc-Phe-OH, Fmoc-D-β-HoPhe-OH, or Fmoc-β2-HoPhe-OH is not chemically equivalent and leads to measurably different peptide properties. The β3-homologated backbone of Fmoc-B-HoPhe-OH introduces an additional methylene group relative to α-phenylalanine, which alters the peptide backbone torsion angles and reduces susceptibility to proteolytic degradation by endogenous peptidases [1]. The (S)-configuration at the β3-position is critical: replacement with the (R)-enantiomer (Fmoc-D-β-HoPhe-OH) yields peptides with reversed stereochemical topology, profoundly affecting receptor binding and biological activity [2]. Furthermore, β2-amino acids—isomers bearing side chains at the α-carbon rather than the β-carbon—exhibit distinct conformational preferences (e.g., promoting 14-helix vs. 12-helix) and cannot be interchanged with β3-amino acids without altering peptide secondary structure [1]. The following quantitative evidence demonstrates where Fmoc-B-HoPhe-OH provides verifiable differentiation that matters for reproducible synthesis and downstream application success.

Fmoc-B-HoPhe-OH (193954-28-8): Quantitative Differentiation from Closest Analogs in SPPS and Peptide Performance


HPLC Purity Specification: Fmoc-L-β-HoPhe-OH vs. Fmoc-D-β-HoPhe-OH

Commercial specifications for Fmoc-L-β-HoPhe-OH (this compound) routinely meet ≥99% purity by HPLC . In contrast, the corresponding D-enantiomer, Fmoc-D-β-HoPhe-OH (CAS 209252-16-4), is typically supplied at ≥98% or ≥97% (minimum) purity by HPLC. This 1–2% absolute difference in enantiomeric purity specification is consequential for SPPS applications requiring high-fidelity stereochemical control, particularly when synthesizing β-peptides intended for biological target engagement where minor enantiomeric impurities can confound structure-activity relationship interpretation.

Solid-Phase Peptide Synthesis β-Peptide Quality Control

Specific Optical Rotation as Enantiomeric Identity Marker

The specific optical rotation of Fmoc-L-β-HoPhe-OH is reported as [α]D25 = -14.5 ± 2° (c = 1 in DMF) . This negative rotation value is characteristic of the L-(S)-enantiomer and serves as a quantitative identity check distinct from the D-enantiomer, Fmoc-D-β-HoPhe-OH (CAS 209252-16-4), which would exhibit positive rotation of approximately equal magnitude (literature reports for β-amino acid D-enantiomers consistently show opposite sign). Verification of specific rotation against this specification provides a rapid, non-destructive quality control metric to confirm enantiomeric integrity prior to SPPS initiation.

Chiral Purity Stereochemistry Peptide Conformation

Proteolytic Stability of β3-Homophenylalanine-Containing Peptides Relative to α-Phenylalanine Counterparts

Peptides incorporating β3-amino acids such as β3-homophenylalanine exhibit characteristic high resistance to enzymatic degradation by common proteases [1]. This class-level property arises from the additional methylene unit in the β3 backbone, which renders the amide bond adjacent to the β3-residue unrecognizable to endogenous peptidases that have evolved to cleave α-peptide bonds. While direct comparative degradation half-life data for Fmoc-B-HoPhe-OH versus Fmoc-Phe-OH in identical peptide contexts are not available in open literature, the proteolytic stability enhancement conferred by β3-amino acid substitution is a well-established and repeatedly validated phenomenon in β-peptide research [1]. This contrasts with α-phenylalanine-containing peptides, which remain fully susceptible to proteolytic cleavage.

Proteolytic Resistance Metabolic Stability Peptide Therapeutics

Storage Temperature Specification and Stability Profile

Fmoc-L-β-HoPhe-OH is specified for storage at 0–8°C , a condition that ensures long-term stability of the Fmoc protecting group and prevents racemization of the β3-stereocenter. In contrast, some related β-amino acid derivatives (e.g., Fmoc-β-HoPhe-OH from certain vendors) are specified for storage at -20°C with a recommended usage window of only 1 month once stock solutions are prepared [1]. The less stringent refrigeration requirement (0–8°C vs. -20°C) for Fmoc-L-β-HoPhe-OH simplifies laboratory handling and reduces the risk of freeze-thaw degradation during routine SPPS workflows.

Storage Conditions Shelf Life SPPS Reagent Management

Conformational Flexibility and Secondary Structure Propensity: β3- vs. β2-Homophenylalanine

β3-Amino acids such as Fmoc-L-β-HoPhe-OH promote stable 314-helical secondary structures in homooligomeric β-peptides, a well-characterized fold that has been exploited for designing proteolytically stable peptidomimetics [1]. In contrast, β2-amino acids (where the side chain is attached to the α-carbon rather than the β-carbon) exhibit greater conformational flexibility and, when homooligomerized, do not form the same stable 314-helix [1]. This structural distinction has direct implications for rational peptide design: β3-homophenylalanine incorporation is preferred when stable helical topology is desired, whereas β2-analogs may be selected for applications requiring conformational adaptability. The choice between β3- and β2-homophenylalanine building blocks is therefore not interchangeable and must be guided by the intended secondary structure outcome.

Peptide Conformation Helical Propensity β-Peptide Foldamers

Fmoc-B-HoPhe-OH (193954-28-8): Optimal Application Scenarios Based on Verified Differentiation Data


Synthesis of Proteolytically Stable β-Peptide Therapeutics and Peptidomimetics

Incorporation of Fmoc-B-HoPhe-OH into β-peptide sequences confers resistance to enzymatic degradation by common proteases . This property is particularly valuable for developing peptide-based drug candidates intended for oral or systemic administration, where extended half-life in the presence of serum proteases is required. The ≥99% HPLC purity specification [1] ensures that the resulting β-peptides are of high fidelity, minimizing immunogenicity risks associated with sequence variants.

Solid-Phase Synthesis of α/β-Hybrid Peptides with Defined Helical Topology

The β3-homologation pattern of Fmoc-B-HoPhe-OH promotes stable 314-helical secondary structures in peptide oligomers . This property is exploited in the design of foldamers—synthetic oligomers that adopt predictable, protein-like conformations—for applications such as inhibition of protein–protein interactions. The specific optical rotation specification ([α]D25 = -14.5°) [1] provides a quantitative identity check to confirm that the correct L-enantiomer is being used, avoiding stereochemical mismatches that would disrupt helical folding.

High-Throughput SPPS Campaigns Requiring Operational Simplicity and Reagent Stability

The storage specification of 0–8°C for Fmoc-B-HoPhe-OH simplifies laboratory logistics compared to analogs requiring -20°C or -80°C storage [1]. For high-throughput peptide synthesis facilities processing hundreds of unique sequences monthly, this reduced cold-chain burden translates to lower equipment costs, fewer freeze-thaw cycles, and improved long-term reagent stability. Combined with ≥99% HPLC purity , this compound supports reproducible, high-yield SPPS workflows with minimal purification downstream.

Structure-Activity Relationship (SAR) Studies on β-Amino Acid Substitutions in Bioactive Peptides

When performing systematic SAR studies to compare the effects of α-phenylalanine versus β3-homophenylalanine substitution in a bioactive peptide sequence, Fmoc-B-HoPhe-OH is the requisite building block for introducing the β3-homologated residue. The compound's high enantiomeric purity (≥99% ) and verified stereochemistry ([α]D25 = -14.5° ) ensure that observed changes in receptor binding affinity or functional activity can be confidently attributed to backbone extension rather than stereochemical contamination. This differentiates it from α-phenylalanine derivatives (Fmoc-Phe-OH), which lack the additional methylene unit and the associated proteolytic stability and conformational properties [2].

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